molecular formula C17H20N4OS B3881026 7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE

7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE

Cat. No.: B3881026
M. Wt: 328.4 g/mol
InChI Key: LSHJVXMDGBZOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7600(2),?0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and methyl-substituted precursors, followed by the introduction of the thia and tetraaza groups under controlled conditions. The final step involves the cyclization reaction to form the tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the tetracyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE include other tetracyclic structures with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

  • Cyclohexyl-substituted tetracyclic compounds
  • Methyl-substituted tetracyclic compounds
  • Thia-substituted tetracyclic compounds

Each of these compounds has unique features that make them suitable for specific applications in research and industry.

Properties

IUPAC Name

7-cyclohexyl-3-methyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-10-18-19-17-20(10)16-14(12-8-5-9-13(12)23-16)15(22)21(17)11-6-3-2-4-7-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHJVXMDGBZOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CCC4)C(=O)N2C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE
Reactant of Route 2
7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE
Reactant of Route 3
7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE
Reactant of Route 4
7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE
Reactant of Route 5
7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE
Reactant of Route 6
7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE

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